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molecular formula C10H14O4 B8340059 5-Butyloxy-2-hydroxymethyl-4-pyranone

5-Butyloxy-2-hydroxymethyl-4-pyranone

Cat. No. B8340059
M. Wt: 198.22 g/mol
InChI Key: TWRIZWOOSBDWSK-UHFFFAOYSA-N
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Patent
US05322844

Procedure details

48.3 g (0.352 mole) 1-butyl bromide are added at ambient temperature, with vigorous stirring, to a mixture of 50 g (0.352 mole) kojic acid, 48.7 g (0.352 mole) potassium carbonate, 1 g potassium iodide and 420 mL anhydrous dimethylformamide. Thereafter, the reaction mixture is stirred for 3 hours at 90° C. After cooling, the solvent is removed under vacuum and the residue is mixed with water and extracted with dichloromethane. The organic phase is separated off and dried, the solvent is evaporated and the residue is recrystallized from ethyl acetate. There is obtained a solid, colorless product; m.p. 68°-73° C.
Quantity
48.3 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
48.7 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH2:2][CH2:3][CH3:4].[CH:6]1[C:11](=[O:12])[C:10]([OH:13])=[CH:9][O:8][C:7]=1[CH2:14][OH:15].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>CN(C)C=O>[CH2:1]([O:13][C:10]1[C:11](=[O:12])[CH:6]=[C:7]([CH2:14][OH:15])[O:8][CH:9]=1)[CH2:2][CH2:3][CH3:4] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
48.3 g
Type
reactant
Smiles
C(CCC)Br
Name
Quantity
50 g
Type
reactant
Smiles
C1=C(OC=C(C1=O)O)CO
Name
Quantity
48.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
420 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
Thereafter, the reaction mixture is stirred for 3 hours at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent is removed under vacuum
ADDITION
Type
ADDITION
Details
the residue is mixed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from ethyl acetate
CUSTOM
Type
CUSTOM
Details
There is obtained a solid, colorless product

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(CCC)OC=1C(C=C(OC1)CO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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